Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate
CAS No.: 1221403-87-7
Cat. No.: VC0109034
Molecular Formula: C11H8FNO2S
Molecular Weight: 237.248
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221403-87-7 |
|---|---|
| Molecular Formula | C11H8FNO2S |
| Molecular Weight | 237.248 |
| IUPAC Name | methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H8FNO2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,1H3 |
| Standard InChI Key | NBPRZFGLEWZSRB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CSC(=N1)C2=CC=CC=C2F |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate is an organic compound characterized by the presence of a thiazole ring, a carboxylate group, and a 2-fluorophenyl substituent. It possesses several key identifying characteristics that define its chemical identity:
Basic Information
| Parameter | Value |
|---|---|
| CAS Number | 1221403-87-7 |
| Molecular Formula | C11H8FNO2S |
| Molecular Weight | 237.248 g/mol |
| IUPAC Name | Methyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate |
The structural framework of this compound consists of a central thiazole ring with a methyl carboxylate group at the 4-position and a 2-fluorophenyl substituent at the 2-position. This arrangement contributes to its unique chemical and biological properties, making it a valuable scaffold for pharmaceutical development.
Structural Features
The compound's structure incorporates several pharmacologically important moieties:
-
The thiazole ring - a five-membered heterocyclic ring containing sulfur and nitrogen atoms, known for contributing to biological activity in many pharmaceutical compounds
-
The methyl carboxylate group - positioned at the 4-position of the thiazole ring
-
The 2-fluorophenyl substituent - connected to the 2-position of the thiazole ring
These structural components work synergistically to confer the compound's biological properties and determine its potential pharmaceutical applications.
Synthesis Methodologies
General Synthetic Approaches
Biological Activities
Antimicrobial Properties
Methyl 2-(2-fluorophenyl)thiazole-4-carboxylate has demonstrated promising antimicrobial properties in preliminary research. The compound's structural features, particularly the thiazole ring and fluorophenyl group, contribute to its potential effectiveness against various microbial pathogens.
This antimicrobial activity positions the compound as a potential candidate for development into novel antimicrobial agents, addressing the growing concern of antimicrobial resistance in clinical settings.
Antifungal Properties
Research indicates that methyl 2-(2-fluorophenyl)thiazole-4-carboxylate may possess antifungal properties, further expanding its range of potential therapeutic applications. This activity is consistent with other thiazole-containing compounds that have demonstrated effectiveness against fungal infections.
The presence of the fluorine atom in the phenyl ring may enhance the compound's lipophilicity and membrane permeability, potentially contributing to its antifungal efficacy.
Structure-Activity Relationship
Importance of the Thiazole Core
The thiazole ring represents a versatile standalone moiety that contributes significantly to the biological properties of compounds containing it. In methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, this heterocyclic system serves as the central scaffold upon which other functional groups are positioned to optimize biological activity .
Research on related thiazole derivatives indicates that this structural element is often essential for antimicrobial, antifungal, and anticancer properties. The nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding and other interactions with biological targets .
Role of the 2-Fluorophenyl Group
The presence of the 2-fluorophenyl group at the 2-position of the thiazole ring likely contributes to the compound's biological profile in several ways:
-
Enhanced lipophilicity, potentially improving membrane permeability
-
Altered electronic properties of the molecule, affecting its binding to biological targets
-
Increased metabolic stability compared to non-fluorinated analogues
Studies of related compounds suggest that the position of the fluorine atom on the phenyl ring can significantly impact biological activity. The 2-position (ortho) configuration in methyl 2-(2-fluorophenyl)thiazole-4-carboxylate may confer specific advantages in terms of molecular conformation and target binding.
Contribution of the Carboxylate Functionality
The methyl carboxylate group at the 4-position of the thiazole ring may serve multiple functions:
This functional group is commonly found in bioactive molecules and can significantly influence pharmacokinetic properties and target affinity.
Interaction Studies
Binding Affinities
Interaction studies involving methyl 2-(2-fluorophenyl)thiazole-4-carboxylate have focused on its binding affinities with biological targets such as enzymes and receptors. Preliminary data suggest that it may interact with specific proteins involved in metabolic pathways, indicating potential therapeutic roles.
Comparative Analysis with Similar Compounds
Structural Analogues
Several compounds share structural similarities with methyl 2-(2-fluorophenyl)thiazole-4-carboxylate, including other thiazole derivatives with different substituents at the 2- and 4-positions. Notable structural variations include:
-
Compounds with different halogen substitutions on the phenyl ring
-
Derivatives with alternative carboxylate esters
-
Analogues with additional functional groups on the thiazole ring
Comparing these structural analogues provides valuable insights into structure-activity relationships and can guide the development of compounds with optimized properties.
Related Thiazole Derivatives with Established Activities
| Compound | Key Structural Difference | Reported Activity |
|---|---|---|
| Methyl 2-(p-chlorophenyl)-5-phenylthiazole-4-carboxylate | p-chlorophenyl instead of 2-fluorophenyl; additional 5-phenyl group | Antibacterial activity |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Different substitution pattern; thioacetamide functionality | Selective anticancer activity |
| Indole-linked thiazoles | Indole group connection | Cytotoxicity against cancer cell lines |
This comparative analysis highlights the versatility of the thiazole scaffold and the impact of different substituents on biological activity profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume